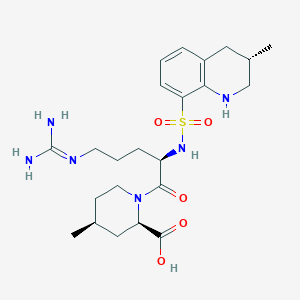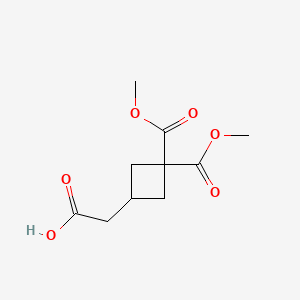
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is an organic compound with a unique cyclobutyl ring structure substituted with methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are reacted with methoxycarbonylating agents in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the methoxycarbonylation of cyclobutyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutyl derivatives.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutyl ring provides a rigid framework that can affect the overall conformation and activity of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxycarbonylcyclobutyl)acetic acid: Lacks one methoxycarbonyl group, resulting in different reactivity and properties.
Cyclobutylacetic acid: A simpler structure without methoxycarbonyl groups, used for comparison in studies of steric and electronic effects.
Uniqueness
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is unique due to its dual methoxycarbonyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H14O6 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
2-[3,3-bis(methoxycarbonyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C10H14O6/c1-15-8(13)10(9(14)16-2)4-6(5-10)3-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
ZNRTWMNYJNIHPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



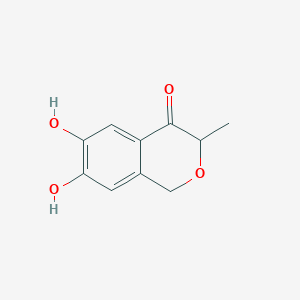
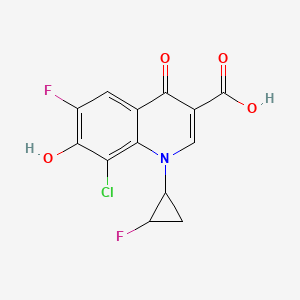


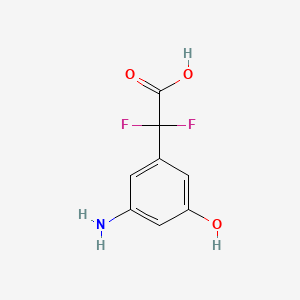
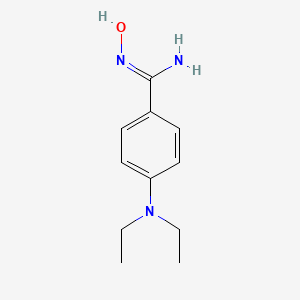
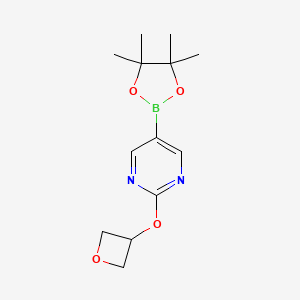
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
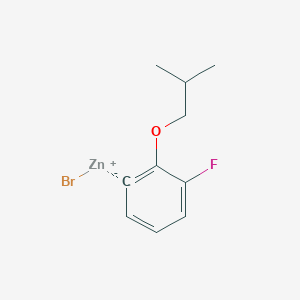
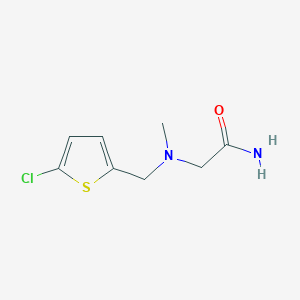
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

